molecular formula C13H21F2NO B2925274 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 2329292-57-9

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No.: B2925274
CAS No.: 2329292-57-9
M. Wt: 245.314
InChI Key: CBZNYHLQWXTDEG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a synthetic organic compound with a unique structure that combines a cyclopentyl group, a difluoropiperidinyl moiety, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the cyclopentyl and difluoropiperidinyl intermediates. One common method involves the reaction of cyclopentanone with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoropiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidinyl group is known to enhance binding affinity and selectivity, which can modulate the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-1-(piperidin-1-yl)propan-1-one
  • 3-Cyclopentyl-1-(4-fluoropiperidin-1-yl)propan-1-one
  • 3-Cyclopentyl-1-(4,4-dimethylpiperidin-1-yl)propan-1-one

Uniqueness

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is unique due to the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance metabolic stability, binding affinity, and selectivity, making the compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZNYHLQWXTDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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